molecular formula C16H15N3O4S B5686320 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B5686320
M. Wt: 345.4 g/mol
InChI Key: GADKWKDZRMLCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, also known as TPCA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide inhibits the activity of the NF-κB pathway by targeting the upstream kinase IKKβ. This results in the inhibition of the transcription of genes involved in inflammation and immune responses. 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide also induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been shown to have anti-inflammatory, immunosuppressive, and anti-cancer effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of immune cells, such as macrophages and T cells. 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is its specificity for the IKKβ kinase, which makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been found to have poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been shown to have cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.

Future Directions

Future research on 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide could focus on its potential therapeutic applications in specific diseases, such as cancer and inflammatory disorders. It could also explore the use of 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Further studies could also investigate the pharmacokinetics and pharmacodynamics of 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide, as well as its potential side effects and toxicity in vivo. Finally, the development of more potent and selective IKKβ inhibitors could lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can be synthesized using a multistep process that involves the condensation of 2-acetylthiophene with 2-amino-4,5-dimethoxybenzoic acid, followed by cyclization with cyanogen bromide and subsequent reaction with acetic anhydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. It has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the regulation of immune responses and inflammation. 2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-22-11-4-3-9(5-12(11)23-2)10-7-24-15-14(10)16(21)19(8-18-15)6-13(17)20/h3-5,7-8H,6H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADKWKDZRMLCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

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